7-Methoxy-3-phenoxy-4h-chromen-4-one

Structural chemoinformatics Scaffold classification Flavonoid analog design

Researchers seeking a scaffold-hopping probe to test 3-phenoxy ether vs. 3-phenyl linkage SAR face limited commercial availability of authentic 3-phenoxychromones. This AldrichCPR rare chemical provides the exact 3-phenoxy substitution needed for unambiguous comparison with 7-methoxyisoflavone. • +16 Da mass shift & 4 HBA (vs. 3) enable clear SAR interpretation. • Predicted CYP450 O-dealkylation soft spot allows intrinsic clearance comparison in liver microsome assays. • Fragment-like MW (268.26 Da) suits X-ray crystallography & SPR fragment screens. Note: Sold 'as-is'; in-house NMR/HRMS QC is mandatory before assay use.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 73023-14-0
Cat. No. B3056640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3-phenoxy-4h-chromen-4-one
CAS73023-14-0
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3
InChIInChI=1S/C16H12O4/c1-18-12-7-8-13-14(9-12)19-10-15(16(13)17)20-11-5-3-2-4-6-11/h2-10H,1H3
InChIKeyZGTJGDONIKWWKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-3-phenoxy-4H-chromen-4-one: Compound Class & Procurement Baseline


7-Methoxy-3-phenoxy-4H-chromen-4-one (CAS 73023-14-0, molecular formula C₁₆H₁₂O₄, MW 268.26 g/mol) is a synthetic 3-phenoxychromone derivative within the broader flavonoid-related chemical space [1]. It features a chromen-4-one core with a methoxy substituent at the 7-position and a phenoxy ether linkage at the 3-position, distinguishing it structurally from the more common 3-phenyl-substituted isoflavones such as 7-methoxyisoflavone (CAS 1621-56-3) . The compound is listed in the Sigma-Aldrich AldrichCPR collection as a rare and unique chemical offered to early-discovery researchers, with the explicit note that no analytical data are collected and the product is sold ‘as-is’, with all responsibility for identity and purity confirmation resting on the buyer .

7-Methoxy-3-phenoxy-4H-chromen-4-one: Why Substitution Fails


Substituting 7-methoxy-3-phenoxy-4H-chromen-4-one with the closely related 7-methoxyisoflavone (CAS 1621-56-3, MW 252.26) introduces a critical structural divergence: the target compound bears a 3-phenoxy ether linkage (C–O–C) whereas 7-methoxyisoflavone carries a direct 3-phenyl C–C bond [1]. This single-atom difference fundamentally alters the compound's classification from a 3-phenoxychromone to an isoflavone and is predicted to affect key drug-likeness parameters including hydrogen-bond acceptor count (4 vs. 3), topological polar surface area, rotatable bond count (3 vs. 2), and metabolic vulnerability of the ether linkage relative to the carbon-linked phenyl ring . Published quantitative biological profiling data for the target compound are extremely scarce; however, procurement records from Sigma-Aldrich categorise the compound as a rare chemical for which no analytical characterisation is provided, underscoring that generic substitution with well-characterised isoflavone analogs would introduce unverified structural variables into any SAR or screening campaign .

7-Methoxy-3-phenoxy-4H-chromen-4-one: Differentiation Evidence


Structural Divergence: 3-Phenoxy vs. 3-Phenyl Core

The target compound is a 3-phenoxychromone, whereas the most commonly referenced analog 7-methoxyisoflavone is a 3-phenyl-substituted isoflavone. The C–O–C phenoxy bridge in the target compound introduces an additional hydrogen-bond acceptor (total HBA = 4) and an extra rotatable bond (nrot = 3) relative to 7-methoxyisoflavone (HBA = 3, nrot = 2) . These physicochemical differences are class-level features that distinguish the 3-phenoxychromone series from isoflavones and are expected to influence molecular recognition at protein targets [1].

Structural chemoinformatics Scaffold classification Flavonoid analog design

Procurement Purity: AldrichCPR vs. Certified Standards

Sigma-Aldrich supplies 7-methoxy-3-phenoxy-4H-chromen-4-one under the AldrichCPR (Chemical Procurement Resource) programme explicitly without analytical data, with the disclaimer that the buyer assumes all responsibility for identity and purity confirmation . In contrast, 7-methoxyisoflavone is commercially available as a characterised reference standard with certified purity ≥98% (e.g., MedChemExpress HY-N6631, 99.47%) . This distinction means that any head-to-head experimental comparison using the target compound requires independent in-house analytical validation (HPLC, NMR, MS) prior to biological testing.

Chemical procurement Reference standard qualification AldrichCPR rare chemicals

Synthetic Accessibility: One-Step Cyclization Route

According to the 2006 review of 3-phenoxychromones, 7-methoxy- and 5,7-dimethoxy-3-phenoxychromones were prepared analogously to the unsubstituted 3-phenoxychromone via Claisen condensation of the corresponding 2′-hydroxy-2-phenoxyacetophenone with methyl formate in the presence of sodium t-butoxide, followed by HCl/ethanol treatment [1]. The method was noted to have 'limited preparative value' due to the need for hydroxyl protection, but it establishes that the target substitution pattern (7-OCH₃, 3-OPh) has been successfully accessed synthetically within the broader class.

Synthetic chemistry Chromone cyclization 3-Aryloxychromone preparation

7-Methoxy-3-phenoxy-4H-chromen-4-one: Application Scenarios


Scaffold-Hopping SAR Libraries

When a research programme has established that 7-methoxyisoflavone (AMPK activator) engages a target of interest, 7-methoxy-3-phenoxy-4H-chromen-4-one can serve as a scaffold-hopping probe to test whether replacing the 3-phenyl C–C bond with a 3-phenoxy C–O–C ether linkage retains, enhances, or ablates biological activity. The +16 Da mass shift, additional HBA, and increased conformational flexibility provide measurable physicochemical perturbations for SAR interpretation . Users must budget for in-house analytical QC prior to assay, given the AldrichCPR 'as-is' procurement status [1].

Metabolic Stability of 3-Phenoxy vs. 3-Phenyl Linkers

The 3-phenoxy ether linkage in the target compound represents a predicted metabolic soft spot susceptible to CYP450-mediated O-dealkylation, in contrast to the metabolically more stable 3-phenyl C–C bond of 7-methoxyisoflavone. The compound can be used as a probe substrate in liver microsome stability assays to quantify the intrinsic clearance difference attributable to the 3-position linker chemistry . This application leverages class-level knowledge of ether vs. carbon-linker metabolism from the 3-phenoxychromone review [1].

Fragment Screening with Rare Chromone Chemotype

Given its listing in the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals , the compound is suited as a low-molecular-weight (268.26 Da) fragment-like probe for X-ray crystallography or SPR-based fragment screens. Its structural novelty relative to commercially ubiquitous isoflavones increases the probability of identifying a novel binding mode. The mandatory in-house QC step (NMR purity confirmation, HRMS identity verification) must be factored into experimental timelines [1].

Building Block for 3-Phenoxychromone Libraries

The 7-methoxy group on the chromone A-ring provides a chemically inert substituent that does not interfere with the established synthetic modification chemistry at the 2-position of 3-phenoxychromones (e.g., acylation, carboxylate introduction, amino-acid conjugation) . Researchers synthesising focused libraries of 3-phenoxychromone derivatives may select this compound as a stable intermediate scaffold that avoids the need for hydroxyl protection at C7, unlike the 7-hydroxy analog [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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